molecular formula C22H20ClF2N5O2S B2741023 N-(3,4-dimethylphenyl)-N,2,5-trimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide CAS No. 1113104-80-5

N-(3,4-dimethylphenyl)-N,2,5-trimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide

Cat. No.: B2741023
CAS No.: 1113104-80-5
M. Wt: 491.94
InChI Key:
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Description

N-(3,4-dimethylphenyl)-N,2,5-trimethyl-4-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H20ClF2N5O2S and its molecular weight is 491.94. The purity is usually 95%.
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Scientific Research Applications

Microbial Degradation of Thiophene Derivatives

Research by Kropp et al. (1996) highlights the microbial degradation of dimethylbenzothiophenes, which are sulfur heterocycles found in petroleum. The study explores how different isomers of dimethylbenzothiophene are biotransformed by Pseudomonas strains, resulting in a variety of sulfur-containing metabolites. This research is crucial for understanding the microbial processes that can detoxify or degrade sulfur compounds in polluted environments (Kropp et al., 1996).

Synthesis and Biological Evaluation of Sulfonamide Derivatives

A study by Fahim and Shalaby (2019) focused on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, revealing their potential as antitumor agents. This research signifies the importance of sulfonamide derivatives in medicinal chemistry, particularly in designing compounds with potential therapeutic applications (Fahim & Shalaby, 2019).

Antiviral Activity of Thiadiazole Sulfonamides

Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, investigating their antiviral activity against the tobacco mosaic virus. This study provides insights into the potential use of sulfonamide derivatives in developing antiviral agents (Chen et al., 2010).

Exploration of Sulfonamide Compounds in Environmental Sciences

Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, showcasing the application of sulfonamide chemistry in environmental monitoring and detection technologies. This research demonstrates the versatility of sulfonamide derivatives in creating sensitive detection tools for environmental and biological sciences (Wang et al., 2012).

Properties

IUPAC Name

3-[7-chloro-1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N5O2S/c1-12(2)26-19(31)5-6-29-20(32)17-9-14(23)3-4-18(17)30-21(29)27-28-22(30)33-11-13-7-15(24)10-16(25)8-13/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXCYOWNIGNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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